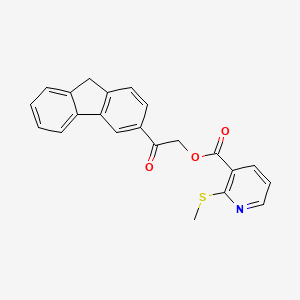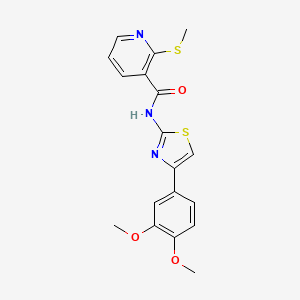![molecular formula C11H21N3O B13349297 4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic compound known for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential as a selective inhibitor of certain enzymes and its favorable pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves a multi-step process. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activity and inhibition.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can disrupt various biochemical pathways, making it a valuable tool in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features.
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride: A derivative with different physicochemical properties.
Uniqueness
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one stands out due to its specific substitution pattern, which imparts unique pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit certain enzymes makes it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4,10,10-trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C11H21N3O/c1-10(2)8-11(4-5-12-10)9(15)14(3)7-6-13-11/h12-13H,4-8H2,1-3H3 |
InChI Key |
CQXHVUKSKXQFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCN1)C(=O)N(CCN2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
